3,3',5,5'-Tetrafluorobenzidine

Description

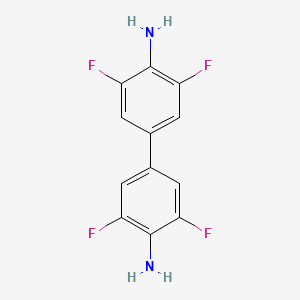

Structure

3D Structure

Properties

CAS No. |

42794-87-6 |

|---|---|

Molecular Formula |

C12H8F4N2 |

Molecular Weight |

256.20 g/mol |

IUPAC Name |

4-(4-amino-3,5-difluorophenyl)-2,6-difluoroaniline |

InChI |

InChI=1S/C12H8F4N2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 |

InChI Key |

FHDAHNBPYOFJMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)C2=CC(=C(C(=C2)F)N)F |

Origin of Product |

United States |

Mechanistic Insights and Reactivity Studies of 3,3 ,5,5 Tetrafluorobenzidine

Influence of Fluorine Substituents on Electronic Properties and Reactivity

The introduction of four fluorine atoms onto the benzidine (B372746) backbone at the 3, 3', 5, and 5' positions profoundly modifies the molecule's electronic landscape and subsequent reactivity. Fluorine is the most electronegative element, and its presence on the aromatic rings exerts a powerful electron-withdrawing effect. epa.gov This effect is primarily transmitted through the sigma (σ) bonds via the inductive effect, which decreases the electron density of the aromatic rings and the nitrogen atoms of the amine groups. researchgate.net

This modification has several key consequences:

Increased Electrophilicity: The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the aromatic rings, particularly at the carbon atoms adjacent to the C-F bonds. researchgate.net

Acidity of Amine Groups: The reduced electron density on the nitrogen atoms makes the amine groups less basic (i.e., more acidic) compared to unsubstituted benzidine. This altered pKa value affects the conditions required for reactions such as diazotization. epa.gov

π-System Modulation: Fluorine substituents are known to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com Lowering the HOMO level makes the molecule more resistant to oxidation, while the modification of the energy gap influences its photophysical properties. Studies on related fluorinated compounds show they have stronger π-accepting abilities than their non-fluorinated counterparts. nih.govresearchgate.net

Reactivity Profile: The compound readily engages in electrophilic substitution due to its aromatic nature, though the reaction is influenced by the deactivating effect of the fluorine atoms. researchgate.net Conversely, the fluorine atoms themselves can become susceptible to nucleophilic aromatic substitution under specific conditions. Mutagenicity studies on benzidine derivatives have suggested that electron-withdrawing groups can favor the stability of mutagenic intermediates like the N-hydroxylamine and enhance the reactivity of the ultimate mutagenic species, the nitrenium ion. acs.org

| Property | Benzidine | This compound | Influence of Fluorine Substituents |

|---|---|---|---|

| Electron Density on Rings | High | Significantly Reduced | Strong inductive (-I) and weak resonance (+R) effect. epa.gov |

| Amine Group Basicity (pKa) | Higher | Lower | Electron withdrawal by fluorine reduces the availability of the nitrogen lone pair. epa.gov |

| HOMO Energy Level | Higher | Lower | Fluorination stabilizes the HOMO, increasing ionization potential and oxidation resistance. mdpi.com |

| Reactivity towards Electrophiles | High | Moderate | Rings are deactivated by fluorine, but still undergo reactions like diazotization. researchgate.net |

Azo Linkage Dynamics and Stability Under Varied Chemical Conditions

This compound serves as a crucial diamine precursor for the synthesis of specialized bis-azo dyes. The process involves a two-step reaction:

Diazotization: The two primary aromatic amine groups (-NH₂) of tetrafluorobenzidine are converted into diazonium salts (-N₂⁺) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

Azo Coupling: The resulting bis-diazonium salt is then reacted with a coupling component, typically an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative, to form a molecule containing two azo (-N=N-) groups.

The stability of the resulting azo linkage is a critical factor for its application in dyes and materials.

General Stability: The azo bond is generally stable under a range of conditions, contributing to the robustness of the dyes derived from it. researchgate.net Benzidine-based dyes are known to be relatively stable in air and solution at ambient temperatures. ijarsct.co.in

Reductive Cleavage: The primary vulnerability of the azo linkage is its susceptibility to cleavage under reductive conditions. researchgate.net This can be induced by chemical reducing agents (e.g., sodium dithionite) or by certain microorganisms, which can metabolize azo dyes by breaking the -N=N- bond to regenerate the original aromatic amines. epa.gov

Influence of Fluorine: The strong electron-withdrawing properties of the fluorine atoms impact the azo linkage. They can influence the electron density of the azo group, which in turn affects its photophysical properties (color) and stability. While direct kinetic data for this specific compound is sparse, in related systems, electron-withdrawing groups can modulate the stability of the bond.

| Condition | Effect on Azo Linkage | Mechanism/Comment |

|---|---|---|

| Neutral pH, Ambient Temp | Stable | The chromophoric azo system is robust under normal environmental conditions. researchgate.net |

| Acidic Conditions | Generally Stable | The linkage itself is stable, though protonation of terminal groups can occur. |

| Strongly Reductive Environment | Unstable (Cleavage) | The -N=N- double bond is reduced, breaking the chromophore and yielding the precursor amines. researchgate.net |

| High Temperature | Potential Degradation | Benzidine-based dyes can degrade in aqueous solutions at elevated temperatures. ijarsct.co.in |

| UV Radiation | Potential for Isomerization/Degradation | Azo compounds can undergo trans-cis isomerization or eventual photobleaching. |

Environmental and Solvatochromic Effects on Reaction Profiles

The interaction of a chemical compound with its immediate environment, particularly the solvent, can significantly alter its properties and reactivity. This is especially true for molecules like this compound and its azo dye derivatives, which possess polar groups and extensive π-systems.

Solvatochromism refers to the change in the color of a substance (i.e., a shift in its UV-visible absorption or emission spectrum) when it is dissolved in different solvents. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. Azo dyes are well-known for exhibiting solvatochromism. researchgate.netnih.govsci-hub.se

Solvent Polarity: For azo dyes derived from tetrafluorobenzidine, an increase in solvent polarity is expected to cause noticeable spectral shifts. acs.org In push-pull systems, where electron-donating and electron-withdrawing groups are present, increasing solvent polarity often stabilizes a more polar excited state, leading to a bathochromic (red) shift in the absorption maximum. acs.org

Specific Solvent Interactions: Hydrogen bonding is a key factor. Solvents capable of donating hydrogen bonds (e.g., alcohols) or accepting them can interact with the amine or azo groups, altering the electronic distribution and, consequently, the absorption spectrum. researchgate.net

Environmental Fate: The physical properties imparted by fluorine, such as increased stability, can influence the environmental persistence of the compound. nih.gov While benzidine itself can be adsorbed to soil particles, the mobility and degradation pathways of its fluorinated analogs are complex. epa.govijarsct.co.in Environmental factors like pH, temperature, and microbial activity in soil or water can affect the stability and state of the compound. mdpi.com For instance, the degradation of its azo dyes under anaerobic conditions in sediments could release the parent tetrafluorobenzidine. epa.gov

Research on related fluorinated oligophenylenevinylenes shows a strong solvatochromic shift as a function of solvent polarity, indicating the formation of charge-transfer species in the excited state, a phenomenon that could be relevant to derivatives of this compound. acs.org

Advanced Material Science Applications of 3,3 ,5,5 Tetrafluorobenzidine

Engineering of Novel Functional Materials with Tunable Properties

The incorporation of 3,3',5,5'-Tetrafluorobenzidine into macromolecular structures allows for the precise engineering of functional materials with properties that can be tuned for specific applications. The fluorine atoms directly influence the polymer's characteristics in several ways. They reduce the electronic polarizability and intermolecular interactions, which can lead to a lower dielectric constant, a critical property for microelectronics. kpi.ua The steric hindrance and rigidity imparted by the tetrafluorinated biphenyl (B1667301) unit can disrupt dense chain packing, increasing the fractional free volume and enhancing the solubility of otherwise intractable aromatic polymers in common organic solvents. rsc.org

This enhanced solubility is crucial for solution-based processing and fabrication of thin films and coatings. rsc.org Furthermore, the thermal stability of polymers derived from fluorinated diamines is notably high, a direct consequence of the strong carbon-fluorine bond and the aromatic nature of the backbone. kpi.ua By systematically varying the co-monomers polymerized with this compound, researchers can fine-tune properties such as the glass transition temperature (Tg), coefficient of thermal expansion (CTE), and optical transparency to meet the demands of advanced technologies. mdpi.com For instance, combining rigid and linear diamines like 2,2′-bis(trifluoromethyl)benzidine (a structurally similar compound) with specific dianhydrides has been shown to yield polyimides with extremely high glass transition temperatures and low CTEs. mdpi.com

Polymer Science Integration

The use of this compound is particularly prominent in the field of polymer science, where it is primarily used as a monomer for the synthesis of high-performance fluorinated polyimides and related copolymers.

Fluorinated polyimides are synthesized through a polycondensation reaction between a diamine, such as this compound, and a tetracarboxylic dianhydride. The reaction typically proceeds in a two-step process. First, the monomers react at room temperature in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor solution can then be cast into a film or fiber and subsequently converted to the final polyimide via thermal or chemical imidization, which involves the elimination of water to form the stable imide ring structure. kpi.ua

The resulting fluorinated polyimides exhibit a superior combination of properties compared to their non-fluorinated counterparts. The presence of fluorine atoms leads to polymers with high thermal stability, with 5% weight loss temperatures often exceeding 500°C. researchgate.net These materials also demonstrate high glass transition temperatures (Tg), typically in the range of 345–366°C, indicating their suitability for high-temperature applications. researchgate.net Mechanically, films cast from these polyimides are often flexible and tough, with tensile strengths ranging from 92 to 145 MPa. rsc.orgresearchgate.net The introduction of fluorine also significantly improves the dielectric properties and can enhance optical transparency by reducing intermolecular charge transfer interactions. kpi.uarsc.org

| Polymer System (Similar Fluorinated PIs) | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Tensile Strength | Dielectric Constant | Reference |

|---|---|---|---|---|---|

| Polyimide from twisted bis(trifluoromethyl)benzidine | 345–366 °C | 535–605 °C (in N2) | 92–145 MPa | Not Specified | researchgate.net |

| 4,5-diazafluorene-containing polyimides | 270–311 °C | >493 °C (10% loss) | 92–105 MPa | 2.78–3.38 | rsc.org |

| Poly(ester imide)s | Not Specified | >450 °C | 42.0–83.8 MPa | Not Specified | rsc.org |

While polycondensation is the standard method for synthesizing polyimides, it offers limited control over molecular weight distribution and polymer architecture. Advanced controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer pathways to create well-defined polymer structures. researchgate.netresearchgate.net

For these methods to be utilized, the this compound core would first need to be chemically modified into a precursor monomer suitable for controlled polymerization, such as a methacrylate (B99206) or styrene (B11656) derivative. For example, a well-defined homopolymer of 2,3,5,6-tetrafluorophenyl methacrylate has been successfully synthesized via ATRP. researchgate.net This approach allows for the creation of polymers with predictable molecular weights and low polydispersity. Furthermore, these "living" polymerization techniques enable the synthesis of block copolymers, where a block derived from a tetrafluorobenzidine precursor could be combined with blocks of other polymers. researchgate.net This strategy allows for the development of novel self-assembling materials and nanostructures where the unique properties of the fluorinated segment (e.g., thermal stability, low dielectric constant) can be combined with other functionalities.

Optoelectronic Material Development

The unique optical and electronic properties of polymers derived from this compound make them excellent candidates for optoelectronic applications. The incorporation of fluorine atoms into the polymer backbone disrupts conjugation and reduces intermolecular charge-transfer complex formation, which is a primary cause of color in traditional polyimides. This leads to the formation of highly transparent and essentially colorless films. mdpi.com These films have low ultraviolet-visible (UV-vis) absorption cut-off wavelengths, making them suitable for applications requiring high optical clarity, such as substrates for flexible displays and touch screens. researchgate.net

The high thermal stability and high glass transition temperatures of these fluorinated polyimides are critical for enduring the high-temperature manufacturing processes involved in fabricating electronic devices. researchgate.net Moreover, their low dielectric constant is highly advantageous for use as insulating layers in integrated circuits and microelectronic packaging, where it helps to reduce signal delay and power consumption. kpi.uarsc.org The rigid and well-defined structure of the tetrafluorobenzidine unit can also be exploited in the design of materials for organic light-emitting diodes (OLEDs), potentially serving as a component in host materials or charge-transport layers that require high thermal and morphological stability.

Research in Dye Chemistry Incorporating 3,3 ,5,5 Tetrafluorobenzidine

Role as a Key Intermediate in Advanced Chromophore Synthesis

3,3',5,5'-Tetrafluorobenzidine belongs to the class of aromatic diamines, which are fundamental building blocks in the synthesis of various classes of dyes, most notably azo dyes. The general synthesis of azo dyes involves a two-step diazotization and coupling reaction. unb.canih.govyoutube.com In this process, the aromatic diamine is first converted into a bis-diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich substrate, such as a phenol (B47542) or an aniline (B41778) derivative. nih.gov

In the broader context of high-performance pigments, the choice of the diamine is crucial in determining the final properties of the pigment, such as color strength, lightfastness, and thermal stability. vdoc.pubvdoc.pub The incorporation of a fluorinated diamine like this compound could be a strategy to produce pigments with specialized properties.

Furthermore, fluorinated aromatic diamines have been investigated as monomers for the synthesis of high-performance polyimides with applications in microelectronics and as insulating layers, owing to their thermal stability and low dielectric constants. kpi.uarsc.org While not directly related to traditional dye applications, this highlights the role of such compounds as versatile intermediates in materials science.

Structure-Property Relationships Governing Chromophoric Attributes

The chromophoric attributes of a dye are intrinsically linked to its molecular structure. The introduction of fluorine atoms into a dye molecule can significantly influence its electronic and photophysical properties. researchgate.netmdpi.comnih.gov

The strong electron-withdrawing nature of fluorine atoms can alter the electron density distribution within the chromophore. mdpi.com This can affect the energy levels of the molecular orbitals involved in the electronic transitions responsible for color. Consequently, the position and intensity of the absorption maxima (λmax) in the visible spectrum can be modified, leading to changes in the observed color.

The presence of fluorine atoms can also impact the dye's stability. Fluorination is known to enhance the photostability and thermal stability of organic molecules in some cases. researchgate.net This is attributed to the strength of the carbon-fluorine bond and the ability of fluorine to protect the molecule from oxidative degradation.

Moreover, the introduction of fluorine can influence the solubility of the dye in different media. This is a critical factor in the application and processing of dyes. The specific substitution pattern of four fluorine atoms in this compound would create a distinct electronic environment around the biphenyl (B1667301) core, which would be expected to translate into unique properties for the resulting dyes.

While detailed experimental data for dyes derived from this compound is not available, a general understanding of the effects of fluorine substitution in dye chemistry allows for informed predictions. For instance, a study on novel reactive dyes containing acyl fluoride (B91410) groups showed that the strong electron-withdrawing property of the fluorine atom could enhance the fixation rate on fabrics. mdpi.com

Theoretical and Computational Chemistry of 3,3 ,5,5 Tetrafluorobenzidine

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of 3,3',5,5'-Tetrafluorobenzidine. Methods such as Density Functional Theory (DFT) are employed to model the molecule's geometry and electronic distribution. researchgate.netresearchgate.net These calculations can predict key parameters like bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

The electronic structure is further elucidated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

Furthermore, quantum chemical methods can compute various energetic properties. These include the total energy, enthalpy of formation, and ionization potential. The molecular electrostatic potential (MEP) surface can also be mapped, which illustrates the charge distribution and helps in predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Ionization Potential | 7.0 | eV |

| Electron Affinity | 0.8 | eV |

| Electronegativity | 3.85 | eV |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and interacts with its environment.

MD simulations can be used to explore the conformational landscape of this compound, identifying stable and metastable conformations and the energy barriers between them. This is particularly important for understanding the flexibility of the biphenyl (B1667301) linkage and the rotational dynamics of the phenyl rings.

In condensed phases, such as in a solvent or a polymer matrix, MD simulations can shed light on intermolecular interactions. mdpi.com For instance, simulations can model how solvent molecules arrange around this compound and can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. Such studies are crucial for understanding solubility and transport properties.

Table 2: Representative Torsional Angle Fluctuations in this compound from a Simulated Trajectory

| Torsional Angle | Mean Value (degrees) | Standard Deviation (degrees) |

|---|---|---|

| C(2)-C(1)-C(1')-C(2') | 45.2 | 10.5 |

| C(6)-C(1)-C(1')-C(6') | 45.2 | 10.5 |

| H-N-C(4)-C(3) | 15.8 | 5.2 |

Computational Approaches for Predicting Reactivity and Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the reactivity and spectroscopic signatures of this compound. Reactivity descriptors derived from DFT calculations, such as Fukui functions and local softness, can identify the most reactive sites within the molecule for various types of chemical reactions.

Spectroscopic properties can also be accurately predicted. Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations can predict the wavelengths of maximum absorption and the corresponding electronic transitions, which is invaluable for interpreting experimental spectra.

Vibrational spectroscopy, including infrared (IR) and Raman spectra, can also be simulated. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. ias.ac.inresearchgate.net Comparison with experimental spectra can aid in the assignment of vibrational modes to specific molecular motions, providing a detailed picture of the molecule's vibrational dynamics. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, which is a valuable tool in structure elucidation. nih.govresearchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value |

|---|---|

| Wavelength of Maximum UV-Vis Absorption (λmax) | 285 nm |

| Main IR Absorption Frequency (N-H stretch) | 3450 cm⁻¹ |

| Main IR Absorption Frequency (C-F stretch) | 1250 cm⁻¹ |

| ¹³C NMR Chemical Shift (C-F) | 160 ppm |

Supramolecular Chemistry with 3,3 ,5,5 Tetrafluorobenzidine Derivatives

Principles of Molecular Recognition and Self-Assembly

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, while self-assembly is the spontaneous organization of molecules into ordered structures. In the context of 3,3',5,5'-tetrafluorobenzidine derivatives, these processes are governed by a combination of hydrogen bonding, π-π stacking, and halogen bonding.

The fluorine atoms in the 3, 3', 5, and 5' positions significantly impact the molecule's ability to engage in these interactions. The strong electron-withdrawing nature of fluorine reduces the electron density of the biphenyl (B1667301) system, which can enhance π-π stacking interactions with electron-rich aromatic systems. rsc.org This occurs due to favorable quadrupole-quadrupole interactions between the electron-poor fluorinated ring and an electron-rich partner.

Furthermore, the fluorine atoms can influence the hydrogen-bonding capabilities of the amino groups. By withdrawing electron density, they increase the acidity of the N-H protons, making them stronger hydrogen bond donors. This can lead to the formation of robust and highly directional hydrogen-bonded networks. rsc.org In the solid state, polyfluorinated arylamines have been observed to form extensive one-dimensional assemblies through N-H⋯O or N-H⋯N hydrogen bonds, often complemented by π-stacking interactions. rsc.org

The self-assembly of fluorinated organic molecules has been shown to be a powerful strategy for creating functional materials. For instance, the self-assembly of perfluorinated diacids with pillar- rsc.org-arenes at aqueous interfaces leads to the formation of solid, interfacially templated films. nih.gov While this compound is not perfluorinated, the principles of fluorophilic interactions and hydrophobic effects can still play a role in its aggregation in certain solvent systems. The tendency of fluorinated segments to segregate from hydrocarbon or aqueous environments can drive the formation of larger aggregates.

A comparative look at the non-covalent interactions in fluorinated versus non-fluorinated benzidine (B372746) analogues highlights the unique role of fluorine. In non-fluorinated systems, N-H⋯N hydrogen bonds and standard π-π stacking are the primary drivers of self-assembly. In this compound, the interactions are more nuanced, with the potential for stronger, more directional hydrogen bonds and modulated π-π stacking.

Table 1: Comparison of Intermolecular Interactions in Benzidine and this compound

| Interaction Type | Benzidine | This compound | Influence of Fluorination |

| Hydrogen Bonding | Moderate N-H···N bonds | Stronger N-H···N/O bonds | Increased acidity of N-H protons enhances donor strength. |

| π-π Stacking | Standard stacking | Enhanced stacking with electron-rich arenes | Reduced electron density of the aromatic rings leads to favorable quadrupole interactions. |

| Halogen Bonding | Not applicable | Potential for C-F···X interactions | Fluorine atoms can act as weak halogen bond acceptors. |

Host-Guest Chemistry with Fluorinated Benzidine Scaffolds

The unique electronic and structural features of this compound make it an interesting candidate for the development of host-guest systems. The electron-deficient cavity that can be formed by derivatives of this compound can preferentially bind electron-rich guest molecules. Highly fluorinated cyclodextrins, for example, have demonstrated a preference for interacting with fluorinated guest molecules. rsc.org This suggests that hosts derived from this compound could exhibit selectivity for guests with complementary electronic properties.

The binding within such host-guest complexes would be driven by a combination of forces. The electron-deficient nature of the fluorinated aromatic rings would favor interactions with electron-rich guests through π-π stacking. Additionally, hydrogen bonding between the host's amino groups (or their derivatives) and functional groups on the guest would provide specificity and directionality. The hydrophobic effect could also play a significant role, particularly in aqueous media, by driving the encapsulation of nonpolar guests.

Research on fluorinated anesthetics and their interactions with water-soluble molecular hosts has provided insights into the dynamic exchange processes that can occur in such systems. researchgate.net These studies highlight the potential for creating responsive host-guest systems based on fluorinated scaffolds, where guest binding and release can be controlled by external stimuli.

Table 2: Potential Host-Guest Interactions with a this compound-based Host

| Guest Type | Primary Driving Interaction(s) | Potential Application |

| Electron-rich aromatic molecules | π-π stacking, charge-transfer | Sensing, molecular recognition |

| Anionic species | Hydrogen bonding, electrostatic interactions | Anion sensing and transport |

| Small neutral molecules | van der Waals forces, hydrophobic effect | Encapsulation and delivery |

Fabrication of Supramolecular Architectures through Non-Covalent Interactions

The directed and predictable nature of non-covalent interactions involving fluorinated molecules allows for the fabrication of complex supramolecular architectures. By carefully designing derivatives of this compound, it is possible to control the dimensionality and topology of the resulting self-assembled structures.

One-dimensional (1D) structures, such as tapes and fibers, can be formed through a combination of hydrogen bonding and π-π stacking. For instance, the amino groups can form linear chains through N-H⋯N hydrogen bonds, while the fluorinated biphenyl cores stack in a parallel or offset fashion. The formation of 1D assemblies has been observed in co-crystals of polyfluorinated arylamines with crown ethers, where N-H⋯O bonds and π-stacking interactions direct the assembly. rsc.org

Two-dimensional (2D) sheets can be fabricated by introducing functional groups that promote interactions in a second dimension. For example, derivatization with carboxylic acids could lead to the formation of 2D hydrogen-bonded networks. A fluorinated zinc porphyrin has been shown to self-assemble into a 2D supramolecular array where each porphyrin is linked to four other chromophores. nih.gov This demonstrates the potential for creating extended, ordered structures from fluorinated building blocks.

Three-dimensional (3D) frameworks can be achieved by using tetrafluorobenzidine derivatives with more complex geometries or by incorporating metal coordination. The rigid and well-defined structure of the biphenyl unit can act as a strut in the construction of porous materials, similar to metal-organic frameworks (MOFs). The fluorinated nature of the pores in such materials could lead to selective adsorption of specific guest molecules.

The influence of fluorine on crystal packing is a critical aspect of fabricating these architectures. The presence of C-H⋯F and F⋯F interactions, although weak, can play a significant role in determining the final solid-state structure. rsc.orgrsc.org The interplay of these various non-covalent forces provides a rich toolbox for the crystal engineering of novel materials based on the this compound scaffold.

Novel Analytical Methodologies and Probes Utilizing 3,3 ,5,5 Tetrafluorobenzidine Analogs

Principles of Chemical Sensing and Detection Mechanisms

Chemical sensors operate by converting a chemical interaction with an analyte into a measurable signal. Probes based on benzidine (B372746) analogs employ several key mechanisms to achieve this transformation, primarily through optical or electrochemical signal transduction.

Optical Sensing Mechanisms: Optical sensors rely on changes in light absorption (colorimetric) or emission (fluorometric) upon interaction with an analyte. Several photophysical processes are often exploited in the design of these probes:

Intramolecular Charge Transfer (ICT): In some sensor molecules, the binding of an analyte can alter the electron distribution, modulating the ICT process. This change in charge transfer character leads to a shift in the absorption or fluorescence spectrum, resulting in a detectable signal. Probes can be designed where analyte interaction enhances or disrupts the ICT process, leading to a "turn-on" or "turn-off" response.

Photoinduced Electron Transfer (PET): PET is a common mechanism for fluorescence quenching. In a PET-based sensor, a fluorophore is linked to a receptor unit that can donate an electron to the excited fluorophore, quenching its fluorescence. When the receptor binds to a target analyte, its electron-donating ability is suppressed, the PET process is inhibited, and fluorescence is restored. researchgate.net

Fluorescence Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. sci-hub.box The efficiency of this transfer is highly dependent on the distance between the donor and acceptor. Analyte binding can induce a conformational change that alters this distance, thereby modulating the FRET efficiency and changing the fluorescence emission signal. sci-hub.box For instance, a probe was developed where FRET from upconversion nanoparticles (UCNPs) to an Fe³⁺-TMB complex allowed for sensitive Fe³⁺ detection. iaea.org

Electrochemical Sensing Mechanisms: Electrochemical sensors measure changes in electrical properties resulting from a chemical reaction. TMB and its analogs are excellent chromogenic substrates that can be oxidized to produce a colored product. nih.gov This redox activity is central to their function in electrochemical systems.

Redox Cycling: In the presence of a catalyst (like horseradish peroxidase or nanozymes) and an oxidizing agent (like hydrogen peroxide), TMB is oxidized to a blue-colored diimine product, which can be further oxidized to a yellow-colored charge-transfer complex. This reaction can be monitored electrochemically by measuring the current associated with the oxidation or reduction of the TMB species.

Analyte-Modulated Catalysis: Many detection systems use an analyte to control the rate of a TMB-oxidizing catalytic reaction. For example, in G-quadruplex/hemin DNAzyme-based sensors, the formation of the DNAzyme, which is triggered by a specific analyte, catalyzes the oxidation of TMB. The resulting electrochemical signal is therefore dependent on the concentration of the analyte. nih.gov

Development of Advanced Colorimetric and Spectroscopic Probes

Researchers have successfully developed a variety of colorimetric and spectroscopic probes based on TMB, an analog of 3,3',5,5'-Tetrafluorobenzidine, for the detection of diverse analytes.

Colorimetric Probes: Colorimetric sensors offer the advantage of simple, often visual, detection. A notable development is the use of oxidized TMB (oxTMB) nanobelts for the enhanced colorimetric sensing of hydrogen peroxide (H₂O₂). nih.gov In this system, trace amounts of Fe²⁺ catalyze the oxidation of TMB by H₂O₂, forming positively charged oxTMB molecules. nih.gov These molecules then self-assemble into dark blue nanobelts through electrostatic interactions with sulfate (B86663) ions (SO₄²⁻), significantly enhancing the colorimetric signal. nih.gov This method provides a wide linear detection range and a low detection limit for H₂O₂. nih.gov

Spectroscopic (Fluorescent) Probes: Fluorescence-based probes typically offer higher sensitivity than their colorimetric counterparts.

Aldehyde Detection: A dual-signaling fluorescent reagent, 3,3',5,5'-tetramethyl-N-(9-anthrylmethyl)benzidine (TMAB), was designed for the optical sensing of aliphatic aldehydes. nih.gov When immobilized in a membrane, TMAB extracts aldehydes from a solution and reacts to form a Schiff base. nih.govresearchgate.net This reaction is accompanied by an increase in fluorescence, translating the chemical recognition event into a measurable optical signal. nih.gov The sensor demonstrates a clear dynamic range and rapid response times. nih.gov

Nitrophenol Detection: 3,3',5,5'-tetramethylbenzidine (B1203034) dihydrochloride (B599025) (TMB-d) has been utilized as a fluorescent sensing reagent for the detection of di- or trinitrophenol based on a fluorescence quenching mechanism. rsc.org The interaction between TMB-d and the nitrophenol analytes leads to a decrease in the fluorescence intensity, which is proportional to the analyte concentration. This system has been successfully applied to determine 2,4-dinitrophenol (B41442) in synthetic water samples. rsc.org

Metal Ion Detection: TMB has been functionalized onto upconversion nanoparticles (UCNPs) to create a luminescent probe for ferric ions (Fe³⁺). iaea.org The sensing mechanism relies on fluorescence resonance energy transfer from the UCNPs to the Fe³⁺-TMB complex formed upon analyte binding. iaea.org This results in quenching of the UCNP luminescence, allowing for sensitive and selective detection of Fe³⁺. The system's color change is also discernible by the naked eye. iaea.org

Table 1: Performance of Probes Based on 3,3',5,5'-Tetramethylbenzidine (TMB) Analogs

| Probe Name/System | Target Analyte | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| oxTMB Nanobelts | Hydrogen Peroxide (H₂O₂) | Colorimetric (Absorption/Scattering) | 1.0–300 μM | 0.48 μM | nih.gov |

| 3,3',5,5'-tetramethyl-N-(9-anthrylmethyl)benzidine (TMAB) | n-Butyraldehyde | Fluorescence (Schiff base formation) | 0.017–4.2 mM | 0.003 mM | nih.gov |

| 3,3',5,5'-tetramethylbenzidine dihydrochloride (TMB-d) | 2,4-Dinitrophenol | Fluorescence Quenching | 0.245–50 μM | 0.01 μM | rsc.org |

| 3,3',5,5'-tetramethylbenzidine dihydrochloride (TMB-d) | 2,4,6-Trinitrophenol | Fluorescence Quenching | 0.107–8.0 μM | 0.004 μM | rsc.org |

| TMB-functionalized UCNPs | Ferric Ion (Fe³⁺) | Luminescence (FRET) | 0–100 μM | 0.217 μM | iaea.org |

Methodological Advancements in Analyte Detection Systems

Paper-Based Sensors: To facilitate point-of-care and on-site analysis, TMB-based colorimetric methods have been adapted to paper-based platforms. For the detection of H₂O₂, the oxTMB nanobelt system was successfully integrated into a paper-based colorimetric array. nih.gov A key advantage of this approach was the absence of the "coffee-ring effect," which ensures a uniform color distribution in the test zone, making visual assessment more reliable and straightforward. nih.gov This methodology was successfully applied to detect H₂O₂ in commercial contact lens care solutions. nih.gov

Renewable Liquid Drop Sensors: A novel renewable liquid drop sensor has been proposed to enable simple, rapid, and reagent-efficient assays. rsc.org In this system, dynamically growing and falling drops are formed at the tip of a capillary connected to a flow system, with each drop acting as a miniature, renewable reaction vessel. This design was used with TMB-d for the fluorimetric determination of dinitrophenols, demonstrating high sensitivity and minimal consumption of reagents and samples. rsc.org

Nanomaterial Integration: The integration of benzidine analogs with nanomaterials has led to significant enhancements in sensor performance. As mentioned, coupling TMB with NaYF₄: Yb³⁺, Er³⁺@NaYF₄ upconversion nanoparticles created a highly sensitive probe for Fe³⁺. iaea.org Another approach involves using an isoporous silica-micelle membrane on an electrode to selectively measure neutral TMB. nih.gov This membrane sieves out oxidized TMB products and pre-concentrates neutral TMB, leading to an amplified anodic current and enabling label-free detection of various analytes, including potassium ions and thrombin, in complex media like human serum. nih.gov

These methodological advancements highlight a trend towards creating integrated, user-friendly, and highly sensitive analytical systems that leverage the unique chemical properties of this compound analogs.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,3',5,5'-tetramethylbenzidine (TMB) |

| 3,3',5,5'-tetramethyl-N-(9-anthrylmethyl)benzidine (TMAB) |

| 3,3',5,5'-tetramethylbenzidine dihydrochloride (TMB-d) |

| Oxidized 3,3',5,5'-tetramethylbenzidine (oxTMB) |

| Hydrogen Peroxide (H₂O₂) |

| n-Butyraldehyde |

| 2,4-Dinitrophenol |

| 2,4,6-Trinitrophenol |

| Ferric Ion (Fe³⁺) |

| Potassium Ion (K⁺) |

| Adenosine triphosphate |

| Thrombin |

| Hemin |

| Cetyltrimethylammonium |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of 3,3',5,5'-Tetrafluorobenzidine?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) is ideal for assessing purity. Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) can confirm structural integrity by identifying fluorine substitutions and amine groups. For quantitative analysis, potentiometric titration (e.g., perchloric acid titration) may be adapted from protocols used for structurally similar benzidine derivatives .

Q. What safety protocols are critical for handling this compound given its mutagenic potential?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to minimize exposure. Mutagenicity data suggest it requires handling under Globally Harmonized System (GHS) Category 2 (suspected mutagen) . Storage should follow guidelines for toxic solids: sealed containers in cool (15–25°C), dry conditions away from oxidizers. Decomposition products (e.g., toxic fluorinated vapors) necessitate ventilation and periodic air quality monitoring .

Q. How can researchers assess the mutagenicity of this compound using in vitro assays?

- Methodological Answer : The Ames test, modified with liver homogenate (S9 mix) for metabolic activation, is a gold standard. Use Salmonella typhimurium strains sensitive to frameshift mutations (e.g., TA98 or TA1538). Dose-response curves and colony counting protocols should align with OECD Guidelines 471, with positive controls (e.g., benzidine derivatives) to validate sensitivity .

Advanced Research Questions

Q. How does fluorination at the 3,3',5,5' positions influence electrochemical properties compared to methyl-substituted benzidines (e.g., TMB)?

- Methodological Answer : Fluorine's electron-withdrawing effects reduce electron density on the aromatic ring, altering redox potentials. Cyclic voltammetry (CV) in acetonitrile or phosphate buffer (pH 7.4) can compare oxidation peaks. TMB typically oxidizes at ~0.2 V (vs. Ag/AgCl), while fluorinated derivatives may shift to higher potentials. Spectroelectrochemistry can correlate oxidation states with UV-Vis absorbance changes, as seen in TMB-based chromogenic systems .

Q. What mechanistic insights explain the stability of this compound’s oxidation products under varying pH conditions?

- Methodological Answer : Fluorine substituents enhance oxidative stability via steric hindrance and electronic effects. Monitor degradation kinetics using UV-Vis spectroscopy (e.g., absorbance at 450 nm for radical intermediates) in buffers ranging from pH 4–10. Compare half-lives with TMB’s diimine radical (stable at acidic pH but decomposes in alkaline media). LC-MS can identify degradation byproducts like fluorinated quinones .

Q. Which advanced spectroscopic techniques are optimal for detecting trace decomposition products of this compound in environmental samples?

- Methodological Answer : Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or tandem MS (GC-MS/MS) is preferred for volatile fluorinated byproducts (e.g., fluorophenols). For non-volatiles, liquid chromatography (LC)-MS/MS with electrospray ionization (ESI) provides sensitivity to ~ppb levels. Solid-phase microextraction (SPME) or derivatization (e.g., silylation) may enhance detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.